An In-depth Technical Guide to the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol
An In-depth Technical Guide to the Synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the pharmaceutical industry, notably in the synthesis of H2-receptor antagonists like ranitidine.[1][2] The document outlines established methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.
Synthesis Pathways
Two principal synthetic routes have been established for the production of 5-[(Dimethylamino)methyl]-2-furanmethanol: the reductive amination of 5-hydroxymethylfurfural (HMF) and the Mannich reaction of 2-furanmethanol.
Reductive Amination of 5-Hydroxymethylfurfural (HMF)
This one-pot method involves the direct reaction of 5-hydroxymethylfurfural with a dimethylamine source in the presence of a reducing agent. A prominent example utilizes a mixture of N,N-dimethylformamide (DMF), formic acid, and water as the reaction medium, where formic acid serves as the reducing agent.[1] This approach is advantageous due to its simple procedure, mild reaction conditions, and high yields.[1]
Caption: Reductive amination pathway for the synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol from HMF.
Mannich Reaction of 2-Furanmethanol
The Mannich reaction provides an alternative route, involving the aminoalkylation of 2-furanmethanol (furfuryl alcohol).[3][4][5] A particularly effective variation of this reaction employs bis(dimethylamino)methane as the aminomethylating agent in an acidic medium, such as acetic acid.[3][6] This method is reported to produce high yields and a purer product compared to the traditional Mannich reaction using a separate formaldehyde source and dimethylamine.[3][6]
Caption: Mannich reaction pathway for the synthesis of 5-[(Dimethylamino)methyl]-2-furanmethanol from 2-furanmethanol.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis protocols.
Table 1: Reductive Amination of 5-Hydroxymethylfurfural
| Starting Material | Reaction Conditions | Solvent System (mass ratio) | Yield | Reference |
| 5-Hydroxymethylfurfural | 120°C, 3h | DMF : Formic Acid : Water (11.14 : 21 : 2.86) | >95% | [1] |
| 5-Hydroxymethylfurfural | 120°C, 6h | DMF : Formic Acid : Water (27.04 : 7 : 0.96) | >27% | [1] |
| 5-Hydroxymethylfurfural | 50°C, 10h | DMF : Formic Acid : Water (11.14 : 21 : 2.86) | >33% | [1] |
| Sucrose | 120°C, 3h | DMF : Formic Acid : Water (111.36 : 210 : 28.64) | >85% | [1] |
Table 2: Mannich Reaction of 2-Furanmethanol
| Starting Material | Reagent | Solvent | Yield | Reference |
| 2-Furanmethanol | bis(Dimethylamino)methane | Acetic Acid | 94% | [3][6] |
| 2-Furanmethanol | bis(Dimethylamino)methane | Dichloromethane, HCl | Not specified | [3] |
Experimental Protocols
Protocol for Reductive Amination of 5-Hydroxymethylfurfural
This protocol is adapted from the high-yield example in patent CN104059036A.[1]
Materials:
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5-Hydroxymethylfurfural (6g)
-
N,N-dimethylformamide (11.14g)
-
Formic acid (21g)
-
Water (2.86g)
-
40% Sodium hydroxide solution
-
Ethyl acetate
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50mL round-bottom flask
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Oil bath
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Distillation apparatus
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Separatory funnel
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Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a 50mL round-bottom flask, add 21g of formic acid, 2.86g of water, and 11.14g of N,N-dimethylformamide.
-
Add 6g of 5-hydroxymethylfurfural to the flask and stir until fully dissolved.
-
Place the flask in an oil bath and heat the reaction mixture to 120°C for 3 hours.
-
After the reaction is complete, allow the mixture to cool and then recover the solvent by distillation.
-
To the residue, add 40% sodium hydroxide solution to adjust the pH to 11-12.
-
Extract the mixture three times with 100mL of ethyl acetate.
-
Combine the organic layers and remove the ethyl acetate by distillation or using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation at 130-133°C and 2000Pa to obtain 5-[(dimethylamino)methyl]-2-furanmethanol.
Caption: Experimental workflow for the reductive amination of HMF.
Protocol for Mannich Reaction of 2-Furanmethanol
This protocol is based on the procedure described in US patent 4,347,191A.[3][6]
Materials:
-
2-Furanmethanol (98g, 1.0 mol)
-
bis(Dimethylamino)methane (112g, 1.1 mol)
-
Acetic acid (1200mL total)
-
Ice
-
40% aqueous sodium hydroxide solution
-
Ethyl acetate
-
Round-bottom flask
-
Dropping funnel
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Magnetic stirrer
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Cooling bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a suitable round-bottom flask, dissolve 98g (1.0 mol) of 2-furanmethanol in 1000mL of acetic acid.
-
In a separate beaker, prepare a solution of 112g (1.1 mol) of bis(dimethylamino)methane in 200mL of acetic acid.
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Cool the 2-furanmethanol solution to 10°C using a cooling bath and begin stirring.
-
Add the bis(dimethylamino)methane solution dropwise to the stirred 2-furanmethanol solution, maintaining the temperature at 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 18 hours.
-
Remove the acetic acid at 60°C under reduced pressure using a rotary evaporator.
-
Add 200g of ice to the residue and cool the mixture with an external cooling bath.
-
Make the mixture basic by the addition of 40% aqueous sodium hydroxide solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent.
-
Distill the residue to yield 5-[(dimethylamino)methyl]-2-furanmethanol (boiling point 92°-96°C at 0.2-0.5 mmHg).
Caption: Experimental workflow for the Mannich reaction of 2-furanmethanol.
References
- 1. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]
- 2. 5-[(Dimethylamino)methyl]-2-furanmethanol|lookchem [lookchem.com]
- 3. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
